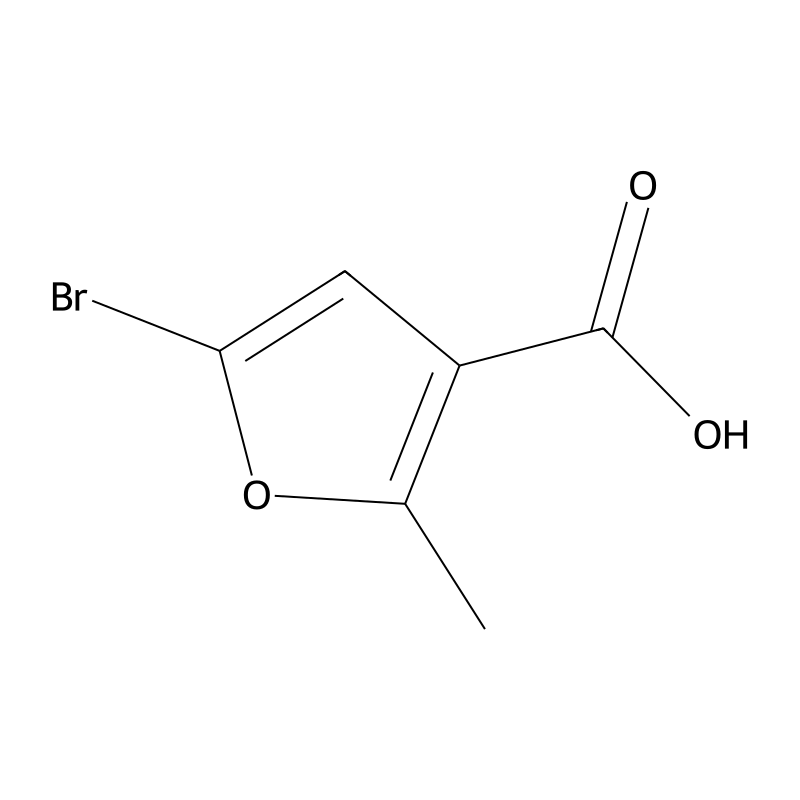

5-Bromo-2-methylfuran-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Bromo-2-methylfuran-3-carboxylic acid is an organic compound characterized by its furan ring structure substituted with a bromine atom and a carboxylic acid group. Its molecular formula is C6H5BrO3, and it has a CAS number of 850553-54-7. The presence of the bromine atom at the 5-position and the carboxylic acid group at the 3-position of the furan ring contributes to its unique chemical properties and reactivity. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations.

- Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions, which is a common reaction for carboxylic acids.

- Reduction: The compound can be reduced to form corresponding alcohols or aldehydes, depending on the reaction conditions used.

- Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, allowing for the synthesis of diverse derivatives .

Several methods have been reported for synthesizing 5-bromo-2-methylfuran-3-carboxylic acid:

- Bromination of 2-Methylfuran: Starting from 2-methylfuran, bromination can be performed using bromine in a suitable solvent to introduce the bromine atom at the 5-position.

- Carboxylation: Following bromination, carboxylation can be achieved using carbon dioxide in the presence of a base, leading to the formation of the carboxylic acid group at the 3-position.

- Multistep Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies and functional group transformations .

5-Bromo-2-methylfuran-3-carboxylic acid has potential applications in various fields:

- Pharmaceuticals: Its derivatives may serve as intermediates in drug synthesis due to their unique chemical properties.

- Agrochemicals: The compound may be explored for use in developing new pesticides or herbicides.

- Material Science: It could be utilized in creating novel materials with specific properties.

Several compounds share structural similarities with 5-bromo-2-methylfuran-3-carboxylic acid. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Bromo-3-methylfuran-2-carboxylic acid | Similar furan ring but different substitution | Different position of bromine and carboxyl group |

| Methyl 5-bromofuran-2-carboxylate | An ester derivative | Contains a methyl ester instead of a carboxylic acid |

| 5-Hydroxy-2-methylfuran-3-carboxylic acid | Hydroxyl substitution | Contains a hydroxyl group instead of bromine |

These compounds differ primarily in their substitution patterns and functional groups, which influence their reactivity and potential applications.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant